REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH:14]=[CH:15][NH:16]2.[OH-].[Na+]>FC(F)(F)C(O)=O.O>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:12]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:13]=1[CH2:14][CH2:15][NH:16]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
558 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)C1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
then extracted with ethyl acetate (2×250 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After purification of the residue
|
Type
|
WASH
|
Details
|
by silica column chromatography, elution
|
Type
|
ADDITION
|
Details
|
being carried out with a mixture of heptane and ethyl acetate (80/20), 395 mg of 4-(2-chlorophenyl)-2,3-dihydro-1H-indole
|
Type
|
CUSTOM
|
Details
|
are obtained in the form of a colorless viscous oil
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)C1=C2CCNC2=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |